Indium chloride (InCl3), hydrate (9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

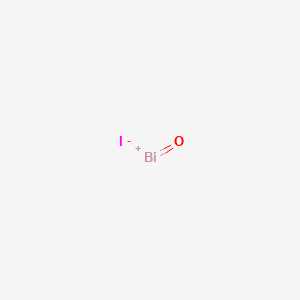

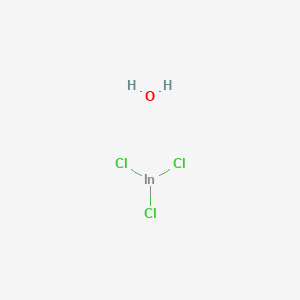

Indium chloride, also known as indium trichloride, is a chemical compound with the formula InCl3. It forms a tetrahydrate and is a white, flaky solid. This compound is widely used in organic synthesis as a Lewis acid and is the most available soluble derivative of indium .

Méthodes De Préparation

Indium chloride can be synthesized through various methods. One common method involves the reaction of indium metal with chlorine gas, which produces indium trichloride. This reaction is highly exothermic and must be controlled to prevent overheating . Another method involves using an electrochemical cell in a mixed methanol-benzene solution . Industrially, indium chloride is produced by dissolving indium in hydrochloric acid, followed by crystallization to obtain the hydrate form .

Analyse Des Réactions Chimiques

Indium chloride undergoes several types of chemical reactions, including:

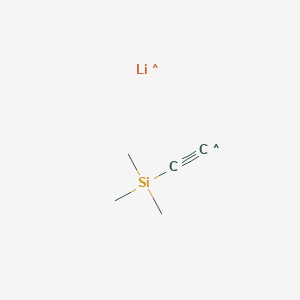

Oxidation and Reduction: Indium chloride can be reduced by lithium hydride in diethyl ether solution to form indium hydride, which is used as a reducing agent in organic synthesis.

Substitution: It reacts with Grignard reagents or methyllithium to produce trimethylindium.

Complex Formation: As a Lewis acid, indium chloride forms complexes with donor ligands, such as chloride ions, resulting in tetrahedral, trigonal bipyramidal, and octahedral complexes.

Common reagents used in these reactions include lithium hydride, Grignard reagents, and methyllithium. Major products formed include indium hydride and trimethylindium .

Applications De Recherche Scientifique

Indium chloride has a wide range of applications in scientific research:

Mécanisme D'action

As a Lewis acid, indium chloride exerts its effects by accepting electron pairs from donor ligands, facilitating various organic transformations. In radiopharmaceutical applications, indium chloride acts as a radioactive tracer, labeling monoclonal antibodies for diagnostic imaging .

Comparaison Avec Des Composés Similaires

Indium chloride is similar to other metal chlorides such as aluminium chloride, gallium trichloride, and thallium chloride. it is unique in its high solubility and deliquescent nature, making it more versatile in organic synthesis . Similar compounds include:

- Aluminium chloride (AlCl3)

- Gallium trichloride (GaCl3)

- Thallium chloride (TlCl3)

Indium chloride’s ability to form various complexes and its application in radiopharmaceuticals distinguish it from these similar compounds .

Propriétés

IUPAC Name |

trichloroindigane;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.In.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCHGXYBBUEKJK-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[In](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2InO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22519-64-8 |

Source

|

| Record name | Indium chloride tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22519-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[a,c]anthracene](/img/structure/B7800147.png)